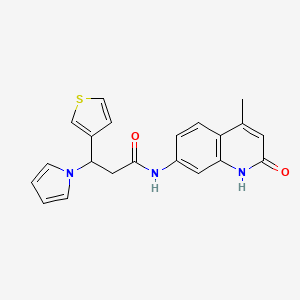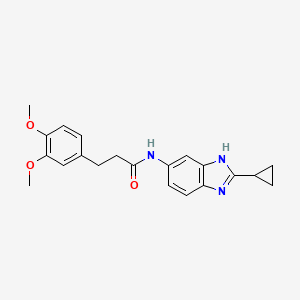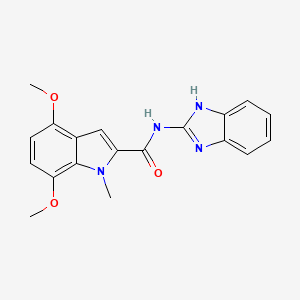![molecular formula C22H21N5O3 B10999232 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide](/img/structure/B10999232.png)
3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Imidazole and Phenyl Groups: The imidazole and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate imidazole and phenyl derivatives.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the hydroxy group to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed on the carbonyl groups to form corresponding alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the imidazole and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: The compound can be used as a starting material for the synthesis of novel quinazolinone derivatives with potential biological activities.
Biology
Biological Studies: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Drug Development: Quinazolinone derivatives are known for their potential as therapeutic agents, and this compound may be investigated for its pharmacological properties.
Industry
Chemical Industry: The compound may find applications in the chemical industry as an intermediate for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Imidazole Derivatives: Compounds with imidazole rings and various functional groups.
Uniqueness
The uniqueness of 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C22H21N5O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1-methylimidazol-2-yl)-phenylmethyl]propanamide |
InChI |
InChI=1S/C22H21N5O3/c1-26-14-12-23-20(26)19(15-7-3-2-4-8-15)25-18(28)11-13-27-21(29)16-9-5-6-10-17(16)24-22(27)30/h2-10,12,14,19H,11,13H2,1H3,(H,24,30)(H,25,28) |
InChI Key |
UYJOIWJGCWFDJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10999152.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10999156.png)
![N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10999157.png)

![2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10999167.png)
![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10999171.png)
![3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B10999180.png)

![4-benzyl-N-{2-[(4-carbamoylphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10999183.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B10999209.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B10999216.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(2-methoxyphenyl)-4-oxobutanamide](/img/structure/B10999220.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10999230.png)
